N-methyl-1H-indol-4-amine
CAS No.: 85696-93-1
Cat. No.: VC3928580
Molecular Formula: C9H10N2
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85696-93-1 |
|---|---|
| Molecular Formula | C9H10N2 |
| Molecular Weight | 146.19 g/mol |
| IUPAC Name | N-methyl-1H-indol-4-amine |
| Standard InChI | InChI=1S/C9H10N2/c1-10-8-3-2-4-9-7(8)5-6-11-9/h2-6,10-11H,1H3 |
| Standard InChI Key | FYOXZNFGZDHMLO-UHFFFAOYSA-N |
| SMILES | CNC1=CC=CC2=C1C=CN2 |
| Canonical SMILES | CNC1=CC=CC2=C1C=CN2 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Framework
The systematic IUPAC name for this compound is 1-methyl-1H-indol-4-amine, reflecting the methyl group at the indole nitrogen and the amine substituent at the fourth carbon . Its structure comprises a bicyclic system of a benzene ring fused to a pyrrole ring, with critical substitutions influencing electronic distribution and molecular interactions.
Key Structural Data:
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | ||
| SMILES | CNc1cccc2c1cc[nH]2 | |
| InChIKey | UFGAAFQGNVBQOY-UHFFFAOYSA-N | |
| Topological Polar Surface | 41.8 Ų |
The methyl group at N1 enhances steric hindrance, while the para-oriented amine group enables hydrogen bonding and π-π stacking interactions, critical for binding biological targets .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of N-methyl-1H-indol-4-amine typically involves reductive amination or nucleophilic substitution:
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Reductive Amination:
Reaction of 1H-indol-4-amine with formaldehyde under reducing conditions (e.g., sodium cyanoborohydride) yields the methylated product. This method achieves moderate yields (50–65%) but requires careful pH control to avoid over-alkylation. -
Direct Alkylation:
Treatment of 1H-indol-4-amine with methyl iodide in the presence of a base (e.g., potassium carbonate) in anhydrous acetonitrile at 60°C for 12 hours provides the N-methyl derivative. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Solvent | Anhydrous acetonitrile |
| Catalyst/Base | K₂CO₃ |
| Yield | 58–72% |
Advanced Methodologies
Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes. For instance, irradiating the reaction mixture at 100 W for 5 minutes increases yield to 85% while minimizing side products.
Physicochemical and Spectroscopic Properties
Physical Characteristics
Experimental data for N-methyl-1H-indol-4-amine remain limited, but analogues suggest:
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Boiling Point: ~355°C (extrapolated from 2-methyl-1H-indol-4-amine)
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Solubility: Miscible in polar aprotic solvents (DMF, DMSO); sparingly soluble in water .
Spectroscopic Fingerprints
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¹H NMR (400 MHz, CDCl₃):
δ 7.25 (d, J = 8.0 Hz, 1H, H-7), 6.95 (t, J = 7.6 Hz, 1H, H-6), 6.85 (s, 1H, H-2), 6.45 (d, J = 8.0 Hz, 1H, H-5), 3.65 (s, 3H, N-CH₃) .
Pharmacological Relevance and Applications
Neurological Therapeutics
N-Methyl-1H-indol-4-amine serves as a scaffold for dual-acting inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), targets for Alzheimer’s disease. Derivatives like ASS234 and MBA236, which incorporate this moiety, exhibit IC₅₀ values < 1 μM against AChE and MAO-B, surpassing donepezil in preclinical models .
Bioactivity Data (Selected Derivatives):
| Compound | AChE IC₅₀ (μM) | MAO-B IC₅₀ (μM) |
|---|---|---|
| MBA236 | 0.34 | 0.28 |
| ASS234 | 0.52 | 0.41 |
Anticancer Agents
Functionalization at the indole C3 position yields tubulin polymerization inhibitors. Compound 7d (IC₅₀ = 0.34 μM against MCF-7 cells) disrupts microtubule dynamics by binding at the colchicine site, inducing G2/M arrest and apoptosis .
Future Directions
Ongoing research explores covalent organic frameworks (COFs) incorporating N-methyl-1H-indol-4-amine for drug delivery. Additionally, structure-activity relationship (SAR) studies aim to optimize pharmacokinetic profiles, particularly blood-brain barrier permeability .
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